molecular formula C7H7Cl3 B14705172 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene CAS No. 15403-88-0

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B14705172
CAS No.: 15403-88-0
M. Wt: 197.5 g/mol
InChI Key: IOYHPUSEPWJJIJ-UHFFFAOYSA-N
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Description

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is a chlorinated derivative of bicyclo[2.2.1]hept-2-ene (norbornene), featuring three chlorine atoms at the 5,5,6-positions. This compound belongs to the bicyclic monoterpene class, characterized by a rigid bicyclic framework that influences its chemical reactivity and physical properties.

Properties

CAS No.

15403-88-0

Molecular Formula

C7H7Cl3

Molecular Weight

197.5 g/mol

IUPAC Name

5,5,6-trichlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H7Cl3/c8-6-4-1-2-5(3-4)7(6,9)10/h1-2,4-6H,3H2

InChI Key

IOYHPUSEPWJJIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of norbornene derivatives. One common method is the reaction of endo,endo-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene with chlorine gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Epoxides and ketones.

    Reduction: Less chlorinated norbornene derivatives.

    Substitution: Methoxy-substituted norbornene derivatives.

Scientific Research Applications

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The compound’s strained bicyclic structure makes it highly reactive, allowing it to undergo ring-opening reactions and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

  • 5,5,6-Trimethylbicyclo[2.2.1]hept-2-ene (CAS 30255-19-7): Methyl groups at 5,5,6-positions .
  • 5-Methylbicyclo[2.2.1]hept-2-ene (CAS 822-96-8): Single methyl substituent at position 5 .
  • 5-Octylbicyclo[2.2.1]hept-2-ene (C₁₅H₂₆): Long alkyl chain at position 5 .
  • 1,4,5,6-Tetrachloro-7,7-dimethoxy-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester (CAS 106750-57-6): Tetrachloro derivative with additional functional groups .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene* C₇H₇Cl₃ 197.49 ~200–220 (est.) ~1.3 (est.) Low polarity solvents (est.)
5,5,6-Trimethylbicyclo[2.2.1]hept-2-ene C₁₀H₁₆ 136.23 146 0.90 Soluble in benzene, ethanol
5-Methylbicyclo[2.2.1]hept-2-ene C₈H₁₂ 108.18 113 0.89 Hydrocarbon-like solubility
5-Octylbicyclo[2.2.1]hept-2-ene C₁₅H₂₆ 206.37 262–265 0.895 Non-polar solvents
Tetrachloro derivative (CAS 106750-57-6) C₁₂H₁₄Cl₄O₄ 364.05 N/A N/A Likely polar aprotic solvents

*Estimated values based on chlorinated compound trends.

Key Observations:
  • Boiling Points : Chlorination increases boiling points compared to methyl analogues due to higher molecular weight and polarity. For example, the 5-octyl derivative (C₁₅H₂₆) has a significantly higher boiling point (262–265°C) than the trimethyl analogue (146°C) .
  • Density : Chlorinated derivatives exhibit higher density (~1.3 g/cm³ estimated) than alkyl-substituted compounds (~0.89–0.90 g/cm³) .
  • Solubility: Alkyl-substituted compounds (e.g., 5-octyl) dissolve readily in non-polar solvents, while chlorinated versions likely favor halogenated or aromatic solvents .

Functional Group Influence on Properties

  • Chlorine vs. Methyl Groups : Chlorine’s electronegativity increases polarity, raising boiling points and altering solubility. Methyl groups enhance hydrophobicity but reduce density.
  • Long Alkyl Chains (e.g., 5-Octyl): Improve solubility in non-polar media and increase boiling points due to van der Waals interactions .
  • Mixed Functionalization (e.g., Tetrachloro-dimethoxy) : Combines halogenated and ether groups, enabling diverse reactivity in pharmaceuticals or agrochemicals .

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